molecular formula C23H29NO2 B2914085 N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide CAS No. 1351607-47-0

N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide

Cat. No.: B2914085
CAS No.: 1351607-47-0
M. Wt: 351.49
InChI Key: FVEMHYZYTPSFJU-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide is a synthetic organic compound proposed for research and development purposes. Compounds featuring propanamide and diphenyl structural motifs are of significant interest in medicinal chemistry. For instance, research into structurally related molecules has explored their potential as ligands for biological targets, though the specific activity of this compound is not yet defined in the scientific literature . The molecular structure integrates a cyclohexyl-hydroxyethyl group with a 3,3-diphenylpropanamide chain. This combination suggests potential investigation in areas such as receptor binding studies or as a synthetic intermediate. Researchers may find value in its use for exploring structure-activity relationships (SAR), particularly given that modifications to the N-substituent on similar rigid scaffolds are known to critically influence affinity and functional profile at various biological receptors . This product is intended for laboratory research and is strictly labeled as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO2/c25-22(20-14-8-3-9-15-20)17-24-23(26)16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,20-22,25H,3,8-9,14-17H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEMHYZYTPSFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with 2-cyclohexyl-2-hydroxyethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield cyclohexyl ketones or aldehydes, while reduction can produce cyclohexyl alcohol derivatives.

Scientific Research Applications

N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their substituent differences:

Compound Name Substituent on Amide Nitrogen Core Modification Key Functional Groups Reference ID
N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide (Target) 2-cyclohexyl-2-hydroxyethyl 3,3-diphenylpropanamide Hydroxy, cyclohexyl, diphenyl
N-[(2R)-3-[(cyclohexylmethyl)amino]-2-hydroxypropyl]-3,3-diphenylpropanamide Cyclohexylmethylamino-hydroxypropyl 3,3-diphenylpropanamide Amino, hydroxy, cyclohexylmethyl
(S)-2-amino-N-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)-3,3-diphenylpropanamide Diazirinyl-ethyl 3,3-diphenylpropanamide Diazirine, alkyne
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide Thiadiazolyl-dimethylpropyl 3,3-diphenylpropanamide Thiadiazole, tert-butyl
3-(3-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide 2-cyclohexyl-2-hydroxyethyl 3-(3-chlorophenyl)propanamide Chlorophenyl, hydroxyethyl

Key Observations :

  • Hydrophobic vs. Polar Groups : The target compound’s hydroxyethyl group enhances polarity compared to analogs with purely hydrophobic substituents (e.g., thiadiazolyl-dimethylpropyl in ).
  • Aromatic vs.
  • Bioactive Moieties : The diazirinyl group in enables photoaffinity labeling, making it useful in chemoproteomics, whereas the thiadiazole in increases metabolic stability.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP Hydrogen Bond Donors Polar Surface Area (Ų) Reference ID
This compound (Target) ~379.5* ~4.5* 2 ~57.8
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide 379.52 5.7 1 46.9
3-(3-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide 309.8 ~3.8* 2 ~55.0
(S)-2-amino-N-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)-3,3-diphenylpropanamide ~434.5* ~3.0* 3 ~85.0

Notes:

  • *Estimated values based on structural analogs.
  • The target’s hydroxyethyl group lowers logP compared to thiadiazole derivatives (logP = 5.7 in ), improving aqueous solubility.
  • Higher polar surface area in diazirinyl analogs () suggests enhanced capacity for hydrogen bonding.

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a cyclohexyl group, a hydroxyethyl moiety, and a diphenylpropanamide backbone. The structural formula can be represented as follows:

C20H27NO\text{C}_{20}\text{H}_{27}\text{N}\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound exhibits activity through various mechanisms:

  • Opioid Receptor Modulation : The compound has been shown to interact with opioid receptors, specifically the mu-opioid receptor (MOR), which is crucial for its analgesic effects. Studies suggest that modifications in the N-substituent can enhance binding affinity and selectivity towards these receptors .
  • Inflammatory Pathway Inhibition : It has been noted for its ability to modulate inflammatory pathways, particularly through the inhibition of IL-17 signaling. This pathway is involved in various inflammatory conditions such as psoriasis and rheumatoid arthritis .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyKey Findings
Opioid Receptor AgonismRadioligand Binding AssayHigh affinity for MOR with potential analgesic properties.
IL-17 Pathway ModulationCytokine Release AssaySignificant reduction in IL-17 induced cytokines in vitro.
Antinociceptive EffectsPain Model StudiesDemonstrated efficacy in reducing pain responses in animal models.

Case Study 1: Opioid Receptor Interaction

In a study focusing on opioid receptor interactions, this compound was evaluated for its binding affinity to MOR. Results indicated that the compound acted as a partial agonist, providing analgesic effects comparable to traditional opioids but with a potentially lower risk of addiction .

Case Study 2: Inflammation and Pain Management

Another investigation assessed the compound's role in managing inflammation-related pain. The study demonstrated that administration of this compound resulted in decreased levels of inflammatory cytokines and improved pain thresholds in animal models .

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